Commercial Purity Benchmarking: (S)-8-Methoxychromane-3-carboxylic Acid (≥99% NMR) Versus Unsubstituted Chroman-3-carboxylic Acid (97% Typical Purity)
The (S)-8-methoxychromane-3-carboxylic acid product is commercially supplied with a minimum purity specification of ≥99% as determined by NMR spectroscopy . In contrast, the unsubstituted parent scaffold, chroman-3-carboxylic acid (CAS 115822-57-6), is typically offered at 97% purity from comparable commercial sources . This 2% absolute purity differential (≥99% vs. 97%) reduces the likelihood of impurity-driven assay artifacts in high-throughput screening (HTS) and ensures more consistent yields in multi-step synthetic sequences where the carboxylic acid serves as a key functional handle .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥99% (NMR) |
| Comparator Or Baseline | Chroman-3-carboxylic acid (CAS 115822-57-6): 97% typical purity |
| Quantified Difference | ≥2% absolute purity advantage for the target compound |
| Conditions | Vendor technical datasheet specifications; analytical method: NMR for target compound, unspecified for comparator. |
Why This Matters
Higher purity directly reduces the risk of false positives or confounding impurities in biological assays, making it a preferred procurement choice for research groups requiring stringent quality specifications.
